molecular formula C7H10ClNO4 B1598616 Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate CAS No. 64485-87-6

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

Cat. No.: B1598616
CAS No.: 64485-87-6
M. Wt: 207.61 g/mol
InChI Key: QQTHNMBPRSXIHX-RMKNXTFCSA-N
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Description

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is an organic compound with the molecular formula C7H10ClNO4 It is a derivative of acetoacetate, featuring a methoxyimino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

  • Ethyl Acetoacetate and Methoxyamine Hydrochloride Reaction

      Reagents: Ethyl acetoacetate, methoxyamine hydrochloride

      Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the temperature maintained between 0-5°C to prevent side reactions.

      Outcome: Formation of ethyl 2-methoxyiminoacetoacetate.

  • Chlorination

      Reagents: Chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)

      Conditions: The chlorination is performed at room temperature, and the reaction mixture is stirred for several hours.

      Outcome: Formation of this compound.

Industrial Production Methods

Industrial production of this compound involves continuous synthesis methods to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl 2-methoxyimino-4-chloroacetoacetic acid or the corresponding alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyimino and chloro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 2-chloroacetoacetate: Lacks the methoxyimino group, leading to different reactivity and applications.

    Ethyl 2-methoxyiminoacetoacetate:

    Methyl 2-methoxyimino-4-chloroacetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Properties

CAS No.

64485-87-6

Molecular Formula

C7H10ClNO4

Molecular Weight

207.61 g/mol

IUPAC Name

ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+

InChI Key

QQTHNMBPRSXIHX-RMKNXTFCSA-N

SMILES

CCOC(=O)C(=NOC)C(=O)CCl

Isomeric SMILES

CCOC(=O)/C(=N/OC)/C(=O)CCl

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (235 ml.) was dropwise added over 20 minutes with stirring and ice-cooling to a solution of ethyl 2-methoxyiminoacetoacetate (syn isomer) (500 g.) in acetic acid (500 ml.), and the mixture was stirred overnight under cooling with water. Nitrogen gas was introduced to the reaction mixture for 2 hours, and the resulting mixture was poured into water (2.5 l). After extracting with methylene chloride (500 ml.) and twice with methylene chloride (200 ml.), the extracts were combined. The combined extracts were washed with a saturated aqueous solution of sodium chloride, and adjusted to pH 6.5 by adding water (800 ml.) and sodium bicarbonate. Methylene chloride layer was separated, washed with an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was distilled off to give ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (559 g.).
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four
Name
ethyl 2-methoxyimino-4-chloroacetoacetate

Synthesis routes and methods II

Procedure details

Sulfuryl chloride (235 ml.) was dropwise added over 20 minutes with stirring and ice-cooling to a solution of ethyl, 2-methoxyiminoacetoacetate (syn isomer) (500 g.) in acetic acid (500 ml.), and the mixture was stirred overnight under cooling with water. Nitrogen gas was introduced to the reaction mixture for 2 hours, and the resulting mixture was poured into water (2.5 l). After extracting with methylene chloride (500 ml.) and twice with methylene chloride (200 ml.), the extracts were combined. The combined extracts were washed with a saturated aqueous solution of sodium chloride, and adjusted to pH 6.5 by adding water (800 ml.) and sodium bicarbonate. Methylene chloride layer was separated, washed with an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was distilled off to give ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (559 g.).
Quantity
235 mL
Type
reactant
Reaction Step One
Name
2-methoxyiminoacetoacetate
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four
Name
ethyl 2-methoxyimino-4-chloroacetoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Reactant of Route 6
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Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate

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